4-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide
Description
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Properties
IUPAC Name |
4-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]-N-methyl-N-phenylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O4S2/c1-28(20-7-4-3-5-8-20)36(32,33)21-13-11-19(12-14-21)25(31)29-15-17-30(18-16-29)26-27-24-22(34-2)9-6-10-23(24)35-26/h3-14H,15-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFPPCFDIGTMNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=NC5=C(C=CC=C5S4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biological Activity
The compound 4-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide is a complex organic molecule that belongs to a class of compounds known for their diverse biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Formula and Structure
The molecular formula for this compound is , with a molecular weight of approximately 454.55 g/mol. The structure includes:
- A piperazine moiety, which is often associated with various pharmacological activities.
- A benzo[d]thiazole group, known for its role in enhancing biological interactions.
- A sulfonamide group, which is significant in medicinal chemistry for its antibacterial properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways, such as fatty acid amide hydrolase (FAAH) .
- Receptor Modulation : The piperazine structure often interacts with neurotransmitter receptors, influencing neurotransmission and potentially exhibiting anxiolytic or antidepressant effects.
- Antimicrobial Properties : The sulfonamide group suggests potential antibacterial activity, as seen in related compounds .
Pharmacological Studies
Recent studies have highlighted the following biological activities:
Study 1: Antimicrobial Activity
In a study examining the antimicrobial properties of similar benzothiazole derivatives, compounds demonstrated significant inhibition against common bacterial strains. The structure-function relationship indicated that modifications on the benzothiazole ring could enhance activity against Staphylococcus aureus .
Study 2: Enzyme Interaction
A pharmacological study investigated the interaction of related piperazine derivatives with FAAH. The findings suggested that these compounds could modulate endocannabinoid levels by inhibiting FAAH, thus providing therapeutic potential in pain management and anxiety disorders .
Study 3: Anticancer Properties
Research on dual-targeting compounds indicated that piperazine derivatives could inhibit the Wnt/β-catenin signaling pathway, which is crucial in cancer progression. This suggests that the compound may have applications in treating various cancers, including colorectal cancer .
Q & A
Basic: What are the recommended synthetic routes and purification methods for this compound?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the piperazine core. Key steps include:
- Coupling Reactions : Piperazine derivatives are often synthesized via nucleophilic substitution or amide coupling. For example, the carbonyl group in the target compound can be introduced through a reaction between activated carboxylic acid derivatives (e.g., acid chlorides) and piperazine under basic conditions (e.g., K₂CO₃ in acetonitrile) .
- Purification : Normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) or crystallization (using solvents like ethyl acetate/hexane) is critical for isolating the pure product. X-ray powder diffraction (XRPD) and thermal analysis (TGA/DSC) are recommended to confirm crystallinity and purity .
Basic: What analytical techniques are essential for structural characterization?
Methodological Answer:
A combination of spectroscopic and crystallographic methods ensures accurate characterization:
- Spectroscopy :
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves stereochemistry and packing patterns, with data deposited in repositories like CCDC .
Advanced: How to design structure-activity relationship (SAR) studies for substituent optimization?
Methodological Answer:
SAR studies should systematically vary substituents and evaluate biological/pharmacological outcomes:
- Key Substituents :
- Methoxy Group : Compare with halogenated (e.g., Cl, F) or alkylated analogs to assess electronic effects on receptor binding .
- Piperazine Core : Replace with other heterocycles (e.g., morpholine) to study conformational flexibility .
- Experimental Design :
Advanced: What molecular docking strategies are effective for predicting target interactions?
Methodological Answer:
- Software Tools : AutoDock Vina or Schrödinger Suite for docking into active sites (e.g., kinase domains or GPCRs) .
- Protocol :
- Prepare the ligand (target compound) by optimizing protonation states (e.g., piperazine at physiological pH).
- Use crystallographic structures (e.g., PDB entries) of related targets (e.g., tyrosine kinases) for docking simulations .
- Validate predictions with mutagenesis or competitive binding assays (e.g., radioligand displacement) .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
Discrepancies may arise from assay conditions or structural variations. Mitigation strategies include:
- Standardized Assays : Replicate studies under controlled conditions (e.g., ATP concentration in kinase assays) .
- Comparative Analysis : Benchmark against reference compounds (e.g., known D3 receptor ligands) to normalize activity metrics .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to evaluate variability in IC₅₀ values across publications .
Advanced: How to optimize reaction conditions for improved yield and scalability?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates .
- Catalysis : Employ coupling agents (e.g., EDC/HOBt) for amide bond formation, reducing side reactions .
- Process Optimization : Use flow chemistry for scalable synthesis, ensuring consistent temperature and mixing .
Advanced: What in vitro assays are recommended for evaluating therapeutic potential?
Methodological Answer:
- Enzyme Inhibition :
- Acetylcholinesterase (AChE) : Ellman’s assay to assess inhibition for neurodegenerative disease applications .
- Kinase Assays : ADP-Glo™ kinase assay for tyrosine kinase inhibition profiling .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) to determine selectivity indices .
Basic: Which functional groups are critical for bioactivity?
Methodological Answer:
- Methoxybenzo[d]thiazole : Enhances lipophilicity and π-π stacking with aromatic residues in target proteins .
- Sulfonamide Group : Acts as a hydrogen bond acceptor, critical for binding to enzymes like carbonic anhydrase .
- Piperazine Carbonyl : Facilitates conformational flexibility and salt bridge formation in receptor pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
